molecular formula C13H11N3S B11871750 2-Hydrazinyl-4-(naphthalen-2-yl)thiazole

2-Hydrazinyl-4-(naphthalen-2-yl)thiazole

Cat. No.: B11871750
M. Wt: 241.31 g/mol
InChI Key: JZSHJOIANUYRIW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(naphthalen-2-yl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(naphthalen-2-yl)thiazole typically involves a multi-step process. One common method includes the reaction of thiosemicarbazide with 2-bromo-1-(naphthalen-2-yl)ethanone in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(naphthalen-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Hydrazinyl-4-(naphthalen-2-yl)thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(naphthalen-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-phenylthiazole
  • 2-Hydrazinyl-4-(pyridin-2-yl)thiazole
  • 2-Hydrazinyl-4-(quinolin-2-yl)thiazole

Uniqueness

2-Hydrazinyl-4-(naphthalen-2-yl)thiazole is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications .

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

(4-naphthalen-2-yl-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C13H11N3S/c14-16-13-15-12(8-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,14H2,(H,15,16)

InChI Key

JZSHJOIANUYRIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NN

Origin of Product

United States

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